

# Azido-PEG8-NHBoc molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Azido-PEG8-NHBoc

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### **Technical Guide: Azido-PEG8-NHBoc**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Azido-PEG8-NHBoc**, a heterobifunctional linker widely utilized in bioconjugation, drug discovery, and proteomics. Its unique structure, featuring an azide group for click chemistry, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, makes it a versatile tool for the synthesis of complex biomolecular conjugates, including Proteolysis Targeting Chimeras (PROTACs).

## **Core Molecular Data**

The fundamental properties of **Azido-PEG8-NHBoc** are summarized below. It is important to note that slight variations in molecular weight may be observed between different commercial suppliers.

Property	Value	Source(s)
Molecular Formula	C23H46N4O10	[1][2]
Molecular Weight	538.63 g/mol	[1]

# **Overview of Applications**



Azido-PEG8-NHBoc serves as a flexible linker to connect two different molecular entities. The azide terminus allows for highly specific and efficient conjugation to alkyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3] The other end features a tert-butyloxycarbonyl (Boc) protected amine. This protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to various functional groups, such as carboxylic acids or activated esters.

A primary application for this linker is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker's length and composition, in this case, an 8-unit PEG chain, are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

## **Experimental Protocols**

The following sections detail representative protocols for the key chemical transformations involving **Azido-PEG8-NHBoc**: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the subsequent deprotection of the Boc group.

# Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating **Azido-PEG8-NHBoc** to an alkyne-functionalized molecule.

#### Materials:

- Azido-PEG8-NHBoc
- Alkyne-containing molecule of interest
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)



- Solvent (e.g., DMF/water mixture, DMSO)
- Reaction vessel

#### Procedure:

- Dissolve **Azido-PEG8-NHBoc** (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system in a reaction vessel.
- Prepare a stock solution of the copper catalyst premix. For a 10 mM catalyst stock, mix equal volumes of a 20 mM CuSO<sub>4</sub> solution and a 20 mM solution of the chosen ligand (THPTA for aqueous reactions, TBTA for organic solvents).
- Add the copper catalyst premix to the reaction mixture to a final concentration of 1-5 mol%.
- Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
- Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol% to initiate the reaction.
- Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction mixture can be purified using an appropriate method, such as column chromatography or High-Performance Liquid Chromatography (HPLC), to isolate the desired conjugate.

## **Boc Deprotection**

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

#### Materials:

- Boc-protected PEG conjugate from the previous step
- Trifluoroacetic acid (TFA)



- Dichloromethane (DCM)
- Reaction vessel

#### Procedure:

- Dissolve the Boc-protected PEG conjugate in dichloromethane.
- Add an excess of trifluoroacetic acid to the solution (e.g., a 1:1 mixture of DCM:TFA).
- Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Reaction progress can be monitored by TLC or LC-MS.
- Once the deprotection is complete, the solvent and excess TFA can be removed under reduced pressure.
- The resulting amine salt can be used directly in subsequent reactions or neutralized and purified as needed.

# **Logical Workflow for PROTAC Synthesis**

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using **Azido-PEG8-NHBoc**.



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Caption: A generalized workflow for PROTAC synthesis using **Azido-PEG8-NHBoc**.



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### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [Azido-PEG8-NHBoc molecular weight and formula].
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